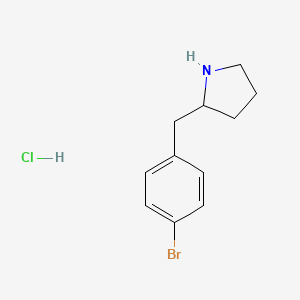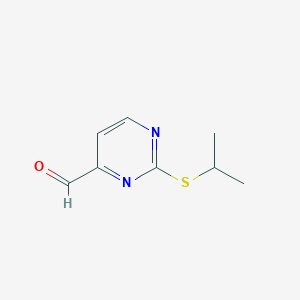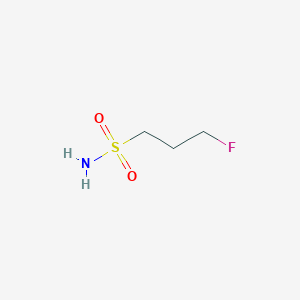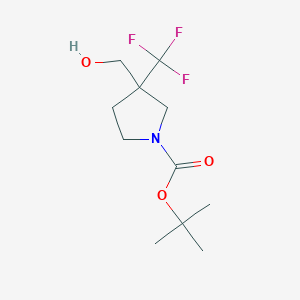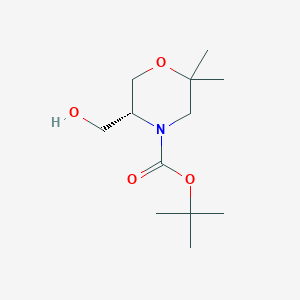
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
説明
Molecular Structure Analysis
The molecular structure of “®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine” is represented by the linear formula C12H23NO4 . Its molecular weight is 245.32 . The IUPAC name is tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate .Physical And Chemical Properties Analysis
“®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at room temperature .科学的研究の応用
Synthesis and Complexation Studies
One application involves the synthesis of novel compounds through complexation with palladium(II) and mercury(II). For instance, the study by Singh et al. (2000) details the reactions of 4-(2-chloroethyl)morpholine hydrochloride with generated ArTe− and Te2−, leading to the first tellurated derivatives of morpholine. These derivatives demonstrate interesting properties when complexed with palladium(II) and mercury(II), highlighting the role of such morpholine derivatives in organometallic chemistry and potential catalyst development (Singh et al., 2000).
Catalytic Applications
Morpholine derivatives, including those similar to "(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine," have been employed in catalysis. Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines. This process showcases the utility of morpholine derivatives in facilitating regioselective addition reactions, contributing significantly to the synthesis of beta-phenethylamine products with high yields and regioselectivity (Utsunomiya & Hartwig, 2003).
Biocompatibility Studies
The synthesis and application of block copolymers incorporating morpholine derivatives have been explored for their biocompatibility. Ma et al. (2003) detailed the synthesis of well-defined MPC-based block copolymers via atom transfer radical polymerization in protic media. These copolymers, utilizing morpholine derivatives, exhibit significant potential in biomedical applications due to their biocompatible properties (Ma et al., 2003).
Biochemical Interactions and Pharmacological Implications
Research by Sakthikumar et al. (2019) into biosensitive and biologically active morpholine-based metal(ii) complexes reveals significant insights into DNA/BSA interactions, cytotoxicity, and radical scavenging activities. These studies underscore the pharmacological implications of morpholine derivatives, demonstrating their potential in developing new therapeutic agents with enhanced biochemical interactions and improved pharmacological profiles (Sakthikumar et al., 2019).
Safety and Hazards
The safety information for “®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if swallowed .
特性
IUPAC Name |
tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWIKXSQOIMTP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120028 | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine | |
CAS RN |
1263078-13-2 | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




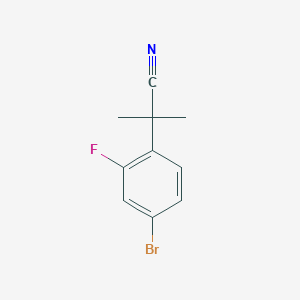
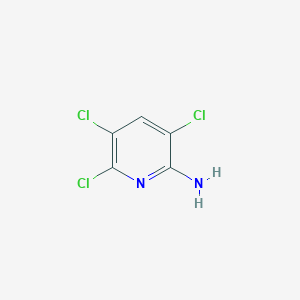
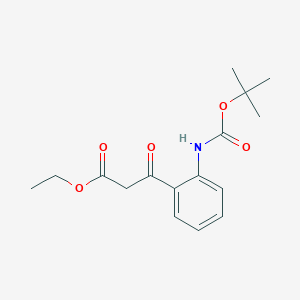

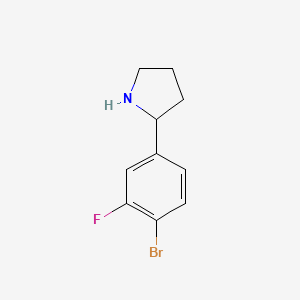
![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
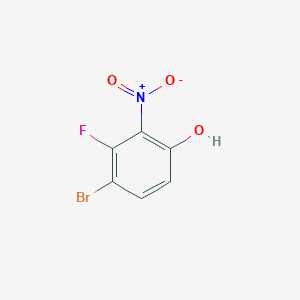
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
